molecular formula C7H9NO2 B2663049 (5-Cyclopropyl-1,3-oxazol-2-yl)methanol CAS No. 1889189-26-7

(5-Cyclopropyl-1,3-oxazol-2-yl)methanol

Cat. No.: B2663049
CAS No.: 1889189-26-7
M. Wt: 139.154
InChI Key: AADZAEMPXNITJL-UHFFFAOYSA-N
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Description

“(5-Cyclopropyl-1,3-oxazol-2-yl)methanol” is a chemical compound with the molecular formula C7H9NO2 . It has a molecular weight of 139.15 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H9NO2/c9-3-6-7 (5-1-2-5)10-4-8-6/h4-5,9H,1-3H2 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 139.15 .

Scientific Research Applications

Catalyst in Huisgen 1,3-Dipolar Cycloadditions

A study by Ozcubukcu et al. (2009) demonstrated the synthesis of a new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, which, when complexed with CuCl, serves as a highly effective catalyst for Huisgen 1,3-dipolar cycloadditions. This catalytic system is notable for its low catalyst loadings, short reaction times, and compatibility with free amino groups, presenting a robust method for CuAAC reactions Ozcubukcu, S., Ozkal, E., Jimeno, C., & Pericàs, M. A. (2009). Organic Letters.

Mechanism of Enzyme Inhibition

Research by Frank et al. (1989) elucidated the mechanism of inhibition of methanol dehydrogenase by cyclopropane-derived inhibitors. This work provides insight into the interaction between cyclopropane derivatives and the enzyme, revealing the formation of a C5 3-propanal adduct of PQQ in the process. Such studies are crucial for understanding enzyme activity and designing mechanism-based inhibitors Frank, J., Krimpen, S. H., Verwiel, P., Jongejan, J., Mulder, A., & Duine, J. (1989). European Journal of Biochemistry.

Dehydrogenative Synthesis of Triazines

Xie et al. (2014) reported on the utilization of aryl methanols in a ruthenium-catalyzed dehydrogenative synthesis of aryl substituted 1,3,5-triazine derivatives. This approach highlights the inherent stability of alcohols and their potential in synthesizing valuable products, offering a significant complement to conventional synthetic methods Xie, F., Chen, M., Wang, X., Jiang, H., & Zhang, M. (2014). Organic & Biomolecular Chemistry.

Cyclopropanation and Nucleophilic Attack

Shintani et al. (2011) described a palladium-catalyzed decarboxylative cyclopropanation of 2-alkylidenetrimethylene carbonates with isocyanates, forming oxazolidinones of (1-aminocyclopropyl)methanols. This study provides a methodology for directing the site of nucleophilic attack, showcasing the synthesis of oxazolidinones with high selectivity Shintani, R., Moriya, K., & Hayashi, T. (2011). Chemical Communications.

Safety and Hazards

The safety information for “(5-Cyclopropyl-1,3-oxazol-2-yl)methanol” indicates that it has a GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315, H319, and H335 . Precautionary measures should be taken when handling this compound .

Future Directions

The future directions for research on “(5-Cyclopropyl-1,3-oxazol-2-yl)methanol” and similar isoxazole compounds involve the development of new eco-friendly synthetic strategies . There is also a need for more research on the potential applications of these compounds in various fields, including drug discovery, industrial chemistry, natural product chemistry, and polymers .

Properties

IUPAC Name

(5-cyclopropyl-1,3-oxazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c9-4-7-8-3-6(10-7)5-1-2-5/h3,5,9H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADZAEMPXNITJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=C(O2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1889189-26-7
Record name (5-cyclopropyl-1,3-oxazol-2-yl)methanol
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